molecular formula C12H11NO2S B5711983 2-(2-oxopropylidene)-3-phenyl-1,3-thiazolidin-4-one

2-(2-oxopropylidene)-3-phenyl-1,3-thiazolidin-4-one

Cat. No. B5711983
M. Wt: 233.29 g/mol
InChI Key: KZDAYJOGHVTCRF-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-oxopropylidene)-3-phenyl-1,3-thiazolidin-4-one, also known as thiozolidinone, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Thiozolidinone has been synthesized by various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

Thiozolidinone exerts its pharmacological effects by binding to peroxisome proliferator-activated receptor gamma (PPARγ) and activating its transcriptional activity. PPARγ is a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell differentiation. Thiozolidinone also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
Thiozolidinone has been found to regulate glucose and lipid metabolism, reduce insulin resistance, and improve insulin sensitivity. It has also been shown to reduce the levels of pro-inflammatory cytokines and chemokines, and inhibit the activity of enzymes involved in inflammation and bacterial and viral infections. Thiozolidinone has been found to induce apoptosis and inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

Thiozolidinone has several advantages for lab experiments, including its easy synthesis, stability, and low toxicity. However, it also has some limitations, including its poor solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

Thiozolidinone has several potential future directions, including its use as a therapeutic agent for the treatment of cancer, diabetes, and inflammatory diseases. It also has potential applications in the development of new drugs for bacterial and viral infections. Further research is needed to optimize its pharmacological properties, including its bioavailability, pharmacokinetics, and toxicity.

Synthesis Methods

Thiozolidinone can be synthesized by various methods, including the reaction of 2-mercaptoacetic acid with phenyl isothiocyanate, followed by the cyclization of the resulting intermediate with ethyl acetoacetate. Another method involves the reaction of phenyl isothiocyanate with ethyl acetoacetate, followed by the addition of 2-mercaptoacetic acid and cyclization. Thiozolidinone can also be synthesized by the reaction of phenyl isothiocyanate with 2-mercaptoacetic acid, followed by the addition of acetic anhydride and cyclization.

Scientific Research Applications

Thiozolidinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, anti-bacterial, anti-viral, and anti-diabetic properties. Thiozolidinone has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to inhibit the activity of enzymes involved in inflammation and bacterial and viral infections.

properties

IUPAC Name

(2E)-2-(2-oxopropylidene)-3-phenyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-9(14)7-12-13(11(15)8-16-12)10-5-3-2-4-6-10/h2-7H,8H2,1H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDAYJOGHVTCRF-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C1N(C(=O)CS1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/1\N(C(=O)CS1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5669780

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